3-Methoxy-3-methyl-1-pentyne

Description

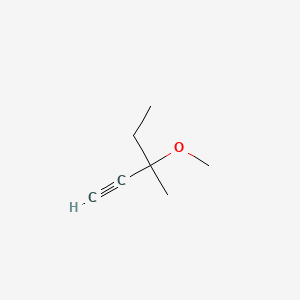

3-Methoxy-3-methyl-1-pentyne is an alkyne derivative with a methoxy (-OCH₃) and methyl (-CH₃) group attached to the third carbon of a five-carbon chain terminating in a triple bond. This structure suggests reactivity typical of terminal alkynes, such as participation in Sonogashira couplings or acid-catalyzed hydration. Consequently, this article will compare its hypothetical properties and reactivity with structurally related compounds from the evidence, focusing on functional group influences.

Properties

CAS No. |

22802-35-3 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

3-methoxy-3-methylpent-1-yne |

InChI |

InChI=1S/C7H12O/c1-5-7(3,6-2)8-4/h1H,6H2,2-4H3 |

InChI Key |

ADNAPRCXSGMYRO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-3-methyl-1-pentyne can be synthesized through various organic reactions. One common method involves the alkylation of propargyl alcohol with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds as follows:

HC≡C-CH2OH+CH3I→HC≡C-CH2OCH3+KI

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and ensure high selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-methyl-1-pentyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of 3-methoxy-3-methyl-1-pentanone or 3-methoxy-3-methyl-1-pentanoic acid.

Reduction: Formation of 3-methoxy-3-methyl-1-pentene or 3-methoxy-3-methylpentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-3-methyl-1-pentyne has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methyl-1-pentyne involves its interaction with various molecular targets and pathways. The compound’s triple bond and methoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes compounds with methyl or methoxy substituents, though none are terminal alkynes.

Table 1: Key Properties of Structurally Related Compounds

Functional Group Influence on Reactivity and Properties

Alkane (3-Methylpentane): Low reactivity due to lack of functional groups. Boiling point (~63°C for 3-methylpentane) is lower than oxygenated analogs. Used as a nonpolar solvent in labs .

Alcohols (3-Methyl-1-pentanol, 3-Methylpentan-3-ol): 3-Methyl-1-pentanol (primary alcohol) undergoes oxidation to carboxylic acids or ketones. 3-Methylpentan-3-ol (tertiary alcohol) resists oxidation but participates in dehydration to alkenes. Higher boiling points (~130–140°C) due to hydrogen bonding .

Ester (Methyl 3-aminocyclopentanecarboxylate): Reactivity includes hydrolysis to carboxylic acids or transesterification. The amine group enables peptide coupling or coordination chemistry .

Hypothetical Alkyne (3-Methoxy-3-methyl-1-pentyne) :

- Expected to exhibit alkyne reactivity (e.g., acidic terminal hydrogen, participation in cross-couplings).

- The methoxy group may stabilize adjacent carbocations or participate in ether cleavage under acidic conditions.

- Boiling point likely lower than alcohols but higher than alkanes due to polarity from the triple bond and methoxy group.

Key Differences

- Reactivity : Terminal alkynes (like this compound) are far more reactive than alkanes or tertiary alcohols, enabling unique transformations (e.g., cycloadditions).

Notes and Limitations

Absence of Direct Data : The provided evidence lacks specific information on this compound. Comparisons are inferred from compounds with shared substituents (methyl, methoxy) or chain length .

Functional Group Variability : Reactivity and properties depend heavily on functional groups. For example, alkynes undergo reactions (e.g., hydrogenation) irrelevant to alkanes or alcohols.

Safety Considerations : While 3-Methylpentane is flammable (alkane hazard) , terminal alkynes may pose risks due to acetylide formation or explosive peroxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.